molecular formula C10H16 B1609329 2-Carene CAS No. 554-61-0

2-Carene

Cat. No.: B1609329
CAS No.: 554-61-0
M. Wt: 136.23 g/mol
InChI Key: IBVJWOMJGCHRRW-DTWKUNHWSA-N
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Description

2-Carene is a bicyclic monoterpene with the molecular formula C10H16. It is a naturally occurring compound found in the essential oils of various plants, such as pine, cedarwood, and rosemary . This compound is known for its pleasant aroma, reminiscent of turpentine, and is used in the fragrance industry. It is also a significant component in the production of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Carene can be synthesized through the isomerization of 3-carene. This process involves the use of a sodium/o-chlorotoluene catalyst in a solvent-free environment, which has been shown to yield a high conversion rate and selectivity . The reaction conditions typically involve heating the reactants to facilitate the isomerization process.

Industrial Production Methods: Industrially, this compound is often obtained through the distillation of plant essential oils, particularly from pine trees. The process involves steam distillation of pine resin, followed by fractional distillation to isolate this compound . This method is preferred due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: 2-Carene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation with ozone, which has been studied for its atmospheric implications .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJWOMJGCHRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C2(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858821
Record name 2-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554-61-0
Record name 2-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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